molecular formula C13H13N3O5 B13449677 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid

Cat. No.: B13449677
M. Wt: 291.26 g/mol
InChI Key: WUCFRUNKXKEODY-UHFFFAOYSA-N
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Description

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid is a complex organic compound with the molecular formula C13H13N3O5 and a molecular weight of 291.259 g/mol . This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a piperidinyl carbamoyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid typically involves the reaction of 2-amino benzoic acid with a piperidinyl carbamoyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

2-amino-6-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H13N3O5/c14-7-3-1-2-6(10(7)13(20)21)11(18)15-8-4-5-9(17)16-12(8)19/h1-3,8H,4-5,14H2,(H,15,18)(H,20,21)(H,16,17,19)

InChI Key

WUCFRUNKXKEODY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C(=CC=C2)N)C(=O)O

Origin of Product

United States

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